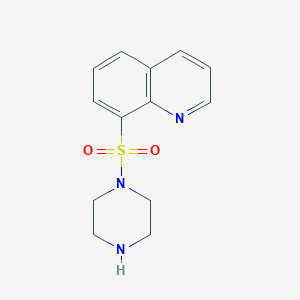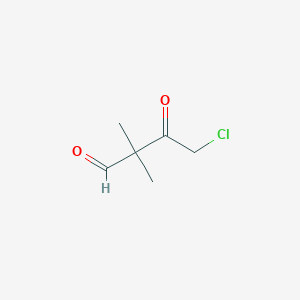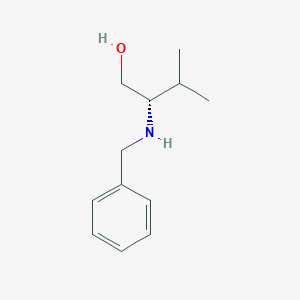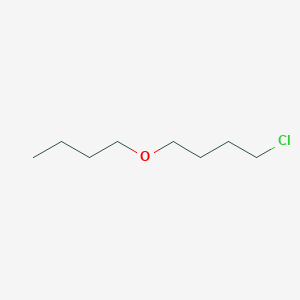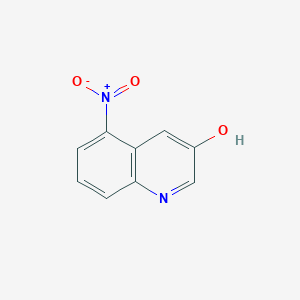![molecular formula C13H15NO3 B8737610 methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B8737610.png)
methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate is a synthetic compound belonging to the class of enaminones. It is characterized by its unique chemical structure, which includes a dimethylamino group attached to a prop-2-enoyl moiety, linked to a benzoate ester. This compound is widely used in various fields of research due to its distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate typically involves the reaction of 4-formylbenzoic acid with dimethylamine and acetic anhydride. The reaction proceeds through the formation of an intermediate enamine, which is then esterified to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 4-formylbenzoic acid, dimethylamine, acetic anhydride
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or chromatography to obtain high-purity product
化学反应分析
Types of Reactions
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound’s enaminone structure allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems and modulating various biochemical pathways.
相似化合物的比较
Methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate can be compared with other enaminone derivatives, such as:
- Methyl 4-[3-(diethylamino)prop-2-enoyl]benzoate
- Methyl 4-[3-(dimethylamino)prop-2-enoyl]phenylacetate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group and benzoate ester make it a versatile compound for various applications, differentiating it from other similar enaminones.
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate |
InChI |
InChI=1S/C13H15NO3/c1-14(2)9-8-12(15)10-4-6-11(7-5-10)13(16)17-3/h4-9H,1-3H3 |
InChI 键 |
LRDCVLADWWVIHL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



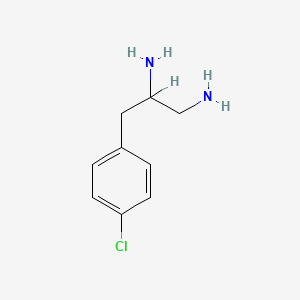
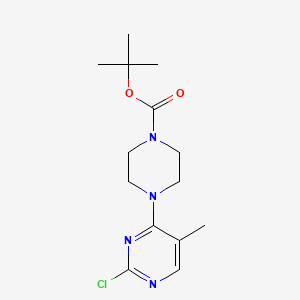
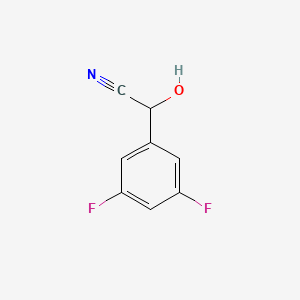
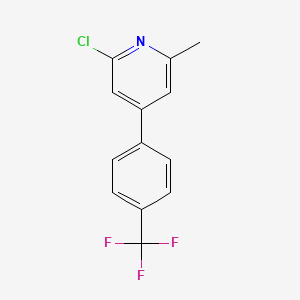
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate hydrobromide](/img/structure/B8737572.png)
